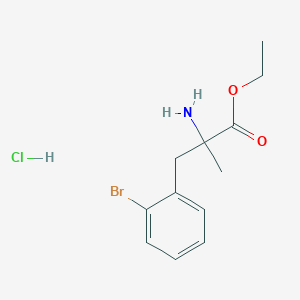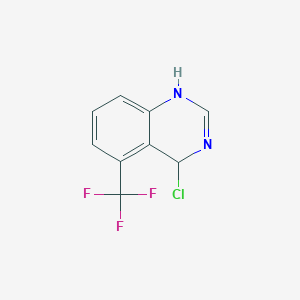![molecular formula C12H16O2 B8076704 1-[3-(Methoxymethyl)phenyl]butan-1-one](/img/structure/B8076704.png)
1-[3-(Methoxymethyl)phenyl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Methoxymethyl)phenyl]butan-1-one is a chemical compound with unique properties that have garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Methoxymethyl)phenyl]butan-1-one involves specific reaction conditions and reagents. The exact synthetic routes can vary, but typically involve a series of chemical reactions that result in the formation of the desired compound. Detailed information on the synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound requires scalable and efficient methods. These methods often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The industrial production process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Methoxymethyl)phenyl]butan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
1-[3-(Methoxymethyl)phenyl]butan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(Methoxymethyl)phenyl]butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on the molecular targets and pathways involved can provide insights into the compound’s effects and potential therapeutic applications.
Properties
IUPAC Name |
1-[3-(methoxymethyl)phenyl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-5-12(13)11-7-4-6-10(8-11)9-14-2/h4,6-8H,3,5,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRUYVSSCQLDNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=CC(=C1)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)C1=CC=CC(=C1)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3,4-Difluorophenyl)methoxy]-2-methylbenzenethiol](/img/structure/B8076626.png)
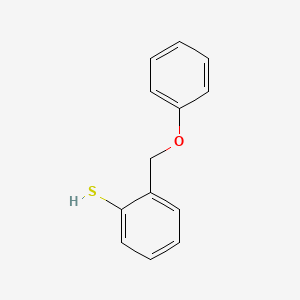
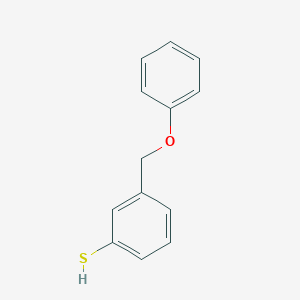
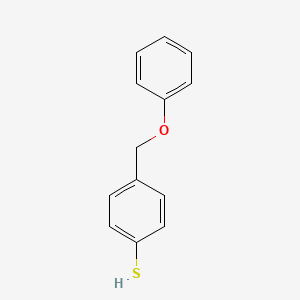
![2-[(2-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076654.png)
![3-[(3-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076660.png)
![4-[(4-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076673.png)
![2-[(4-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076681.png)
![Propyl[2-(methylthio)phenyl] sulfide](/img/structure/B8076682.png)

![Methyl 2-[3-(methoxymethyl)phenyl]-2-oxoacetate](/img/structure/B8076689.png)
![[3-(Methoxymethyl)phenyl]-pyridin-2-ylmethanone](/img/structure/B8076692.png)
